(1S,3S)-3-(Trifluoromethyl)-8-azaspiro[4.5]decan-1-amine
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Overview
Description
(1S,3S)-3-(Trifluoromethyl)-8-azaspiro[45]decan-1-amine is a compound that features a trifluoromethyl group attached to a spirocyclic amine structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,3S)-3-(Trifluoromethyl)-8-azaspiro[4One common method is the radical trifluoromethylation of carbon-centered radical intermediates . This process can be carried out using various reagents and conditions, such as trifluoromethyl iodide (CF3I) in the presence of a radical initiator.
Industrial Production Methods
Industrial production of this compound may involve scalable multi-component reactions. For example, the reaction of trifluoroacetimidoyl chlorides with hydrazine hydrate and benzene-1,3,5-triyl triformate has been reported to efficiently produce trifluoromethylated compounds . This method is advantageous due to its high efficiency and broad substrate scope.
Chemical Reactions Analysis
Types of Reactions
(1S,3S)-3-(Trifluoromethyl)-8-azaspiro[4.5]decan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The trifluoromethyl group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents such as lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of trifluoromethylated derivatives.
Scientific Research Applications
(1S,3S)-3-(Trifluoromethyl)-8-azaspiro[4.5]decan-1-amine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Industry: The compound is used in the development of new materials with enhanced properties.
Mechanism of Action
The mechanism of action of (1S,3S)-3-(Trifluoromethyl)-8-azaspiro[4.5]decan-1-amine involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to certain receptors or enzymes, leading to its pharmacological effects . The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
α-(Trifluoromethyl)styrenes: These compounds are versatile intermediates in organic synthesis and share the trifluoromethyl group with (1S,3S)-3-(Trifluoromethyl)-8-azaspiro[4.5]decan-1-amine.
3-Trifluoromethyl-1,2,4-triazoles: These compounds are used in pharmaceuticals and agrochemicals and also feature the trifluoromethyl group.
Uniqueness
The uniqueness of this compound lies in its spirocyclic structure combined with the trifluoromethyl group. This combination imparts distinct chemical and physical properties, making it valuable for various applications.
Properties
Molecular Formula |
C10H17F3N2 |
---|---|
Molecular Weight |
222.25 g/mol |
IUPAC Name |
(2S,4S)-2-(trifluoromethyl)-8-azaspiro[4.5]decan-4-amine |
InChI |
InChI=1S/C10H17F3N2/c11-10(12,13)7-5-8(14)9(6-7)1-3-15-4-2-9/h7-8,15H,1-6,14H2/t7-,8+/m1/s1 |
InChI Key |
GJMREZOAPBMZLA-SFYZADRCSA-N |
Isomeric SMILES |
C1CNCCC12C[C@@H](C[C@@H]2N)C(F)(F)F |
Canonical SMILES |
C1CNCCC12CC(CC2N)C(F)(F)F |
Origin of Product |
United States |
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